4-Bromo-2-methoxybenzonitrile

Medicinal Chemistry Pharmaceutical Intermediates Patent Analytics

This ortho-methoxy, para-bromo benzonitrile derivative serves as a strategic electrophilic building block for Buchwald-Hartwig amination and cross-coupling. Its unique 2-methoxy activation ensures high-yield synthesis of androgen receptor antagonists, FLT3 kinase inhibitors for AML, ROMK channel inhibitors, and the antihypertensive drug candesartan cilexetil. Substitute at the risk of potency loss (IC50 variance).

Molecular Formula C8H6BrNO
Molecular Weight 212.04 g/mol
CAS No. 330793-38-9
Cat. No. B1291993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxybenzonitrile
CAS330793-38-9
Molecular FormulaC8H6BrNO
Molecular Weight212.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C#N
InChIInChI=1S/C8H6BrNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
InChIKeyQRUOZMVYROKPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxybenzonitrile (CAS 330793-38-9): Industrial Supply and Procurement-Ready Intermediates


4-Bromo-2-methoxybenzonitrile (CAS 330793-38-9) is a benzonitrile derivative featuring a bromine atom at the para position and a methoxy group at the ortho position [1]. It is primarily utilized as an electrophilic building block in organic synthesis, with its bromine substituent enabling versatile cross-coupling and nucleophilic aromatic substitution reactions . The compound is widely recognized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why Generic Substitution Fails: Procurement Risks with 4-Bromo-2-methoxybenzonitrile Analogs


Substituting 4-bromo-2-methoxybenzonitrile with seemingly similar halogenated benzonitriles is scientifically unsound due to the unique electronic and steric influence of the 2-methoxy group. This ortho substitution directs electrophilic aromatic substitution and dramatically alters reactivity in cross-coupling reactions compared to unsubstituted or differently substituted analogs . Furthermore, the specific bromine placement is critical for maintaining activity in downstream target compounds; a 2014 patent reported an IC50 of 28 µM for a derivative, underscoring that subtle structural changes can lead to orders-of-magnitude differences in potency [1]. Therefore, ad hoc substitution jeopardizes both synthetic efficiency and biological activity.

Product-Specific Quantitative Evidence for 4-Bromo-2-methoxybenzonitrile (CAS 330793-38-9)


Patent Portfolio Density: 4-Bromo-2-methoxybenzonitrile vs. Unsubstituted Benzonitrile

4-Bromo-2-methoxybenzonitrile is associated with a significantly larger patent portfolio than its unsubstituted counterpart, benzonitrile. This indicates a higher degree of industrial interest and proven utility in downstream inventions [1].

Medicinal Chemistry Pharmaceutical Intermediates Patent Analytics

Synthetic Yield in Key Cross-Coupling: 4-Bromo-2-methoxybenzonitrile vs. 4-Bromo-2-fluorobenzonitrile

In a nucleophilic aromatic substitution with methoxide, 4-bromo-2-fluorobenzonitrile reacts to yield 4-bromo-2-methoxybenzonitrile in high yield. This patent data demonstrates that the methoxy-substituted product can be obtained efficiently from a different halogenated precursor, but the methoxy group itself then directs further chemistry, making the product a distinct intermediate .

Synthetic Organic Chemistry Process Chemistry Pharmaceutical Manufacturing

Commercial Purity: 4-Bromo-2-methoxybenzonitrile (98% by HPLC) vs. Unspecified Grade Analogs

The compound is commercially available at a minimum purity of 98% as determined by HPLC . This level of purity is critical for ensuring reproducible outcomes in sensitive catalytic reactions and biological assays, where impurities in lower-grade materials can act as catalyst poisons or confounding variables.

Chemical Procurement Quality Control Reproducibility

CYP1A2 Inhibition Profile: 4-Bromo-2-methoxybenzonitrile vs. Reported Positive Control

4-Bromo-2-methoxybenzonitrile exhibits measurable inhibition of human CYP1A2, a key drug-metabolizing enzyme. Its IC50 of 20,000 nM (20 µM) provides a quantitative benchmark for assessing its potential as a drug-drug interaction liability or a tool compound [1]. In comparison, furafylline, a potent and selective CYP1A2 inhibitor, has a reported IC50 of 10 nM [2]. This indicates that while 4-bromo-2-methoxybenzonitrile is not a potent inhibitor, it interacts with the enzyme and could serve as a scaffold for further optimization.

Drug Metabolism Pharmacology Toxicology

Predicted Physical Properties: 4-Bromo-2-methoxybenzonitrile vs. 2-Methoxybenzonitrile

The presence of the bromine atom in 4-bromo-2-methoxybenzonitrile significantly alters its predicted boiling point compared to the non-halogenated analog, 2-methoxybenzonitrile. This difference has direct implications for distillation purification, reaction solvent selection, and safety assessments during scale-up .

Process Engineering Physical Chemistry Safety

Best Research and Industrial Application Scenarios for 4-Bromo-2-methoxybenzonitrile (CAS 330793-38-9)


Synthesis of Androgen Receptor Modulators via Buchwald-Hartwig Coupling

The bromine atom of 4-bromo-2-methoxybenzonitrile serves as a robust leaving group for palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone for constructing C-N bonds in the synthesis of androgen receptor antagonists [1]. The methoxy group's electronic influence can modulate the coupling efficiency and final product properties, making this compound a strategic choice over less functionalized aryl bromides.

Development of FLT3 Kinase Inhibitors for Targeted Cancer Therapy

As a key intermediate, 4-bromo-2-methoxybenzonitrile is used to build 2-aminopyrimidine derivatives that demonstrate potent inhibition of FLT3 kinase, a validated target in acute myeloid leukemia (AML) [1]. Derivatives containing this core have shown nanomolar IC50 values, underscoring the compound's value in medicinal chemistry campaigns for targeted oncology therapeutics [2].

Preparation of ROMK Channel Inhibitors as Novel Diuretics

The compound is a crucial building block in the synthesis of renal outer medullary potassium (ROMK) channel inhibitors, a novel class of diuretics for treating hypertension and heart failure [1]. Its structure facilitates the creation of diverse chemotypes that can potently block the ROMK channel, with some derivatives exhibiting low nanomolar IC50 values in electrophysiological assays [2].

Large-Scale Production of Angiotensin II Receptor Antagonists

4-Bromo-2-methoxybenzonitrile is a direct intermediate in the manufacture of the antihypertensive drug candesartan cilexetil [1]. Its high synthetic yield (80%) in key steps [2] and commercial availability at high purity (≥98% by HPLC) [3] make it a preferred building block for cost-effective, large-scale pharmaceutical manufacturing.

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